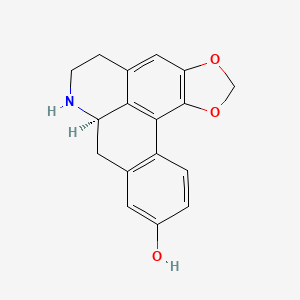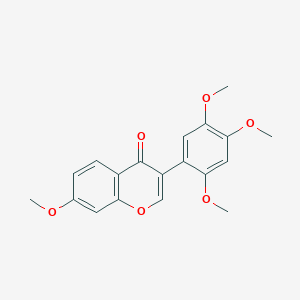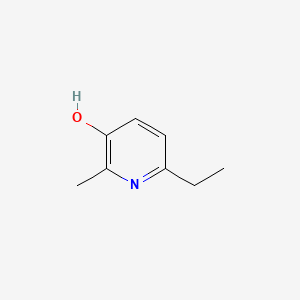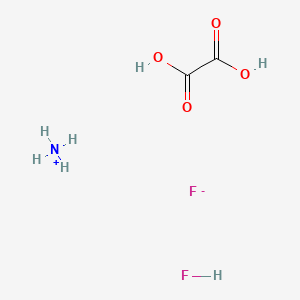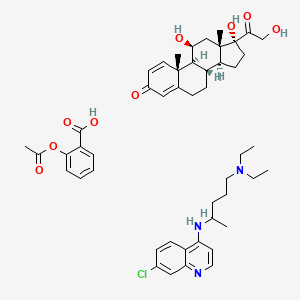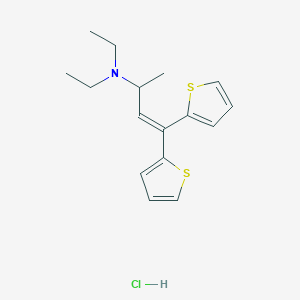
Diethylthiambutene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylthiambutene hydrochloride, also known as Thiambutene, Themalon, Diethibutin, N,N-Diethyl-1-methyl-3,3-di-2-thienylallylamine, is an opioid analgesic drug . It was developed in the 1950s and was mainly used as an anesthetic in veterinary medicine . It continues to be used for this purpose, particularly in Japan . It is now under international control under Schedule I of the UN Single Convention On Narcotic Drugs 1961, presumably due to high abuse potential .
Synthesis Analysis
The synthesis of Diethylthiambutene involves the conjugate addition of diethylamine to ethyl crotonate, which gives ethyl 3-(diethylamino)butanoate. Addition of two equivalents of 2-thienyllithium to the ester gives the tertiary alcohol. The dehydration of this then completes the synthesis of diethylthiambutene .Molecular Structure Analysis
Diethylthiambutene hydrochloride has a molecular formula of C16H22ClNS2 . The molecular weight is 327.94 . The structure of Diethylthiambutene includes an aromatic ring where a carbon atom is linked to a hetero atom .Physical And Chemical Properties Analysis
Diethylthiambutene has a molar mass of 291.47 g·mol−1 . The melting point is between 152 to 153 °C (306 to 307 °F) .Safety And Hazards
Propriétés
Numéro CAS |
132-19-4 |
|---|---|
Nom du produit |
Diethylthiambutene hydrochloride |
Formule moléculaire |
C16H22ClNS2 |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
N,N-diethyl-4,4-dithiophen-2-ylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H |
Clé InChI |
AOBYZQVXPIBGCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
SMILES canonique |
CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl |
Autres numéros CAS |
132-19-4 |
Numéros CAS associés |
86-14-6 (Parent) |
Synonymes |
diethibutin diethylthiambutene Grapon N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine Themalon thiambutene thiambutene hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



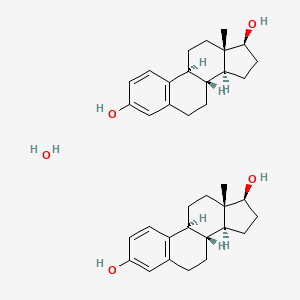
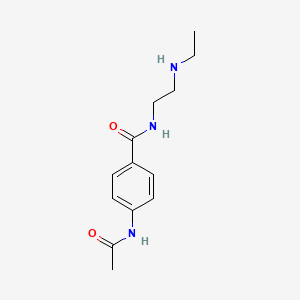
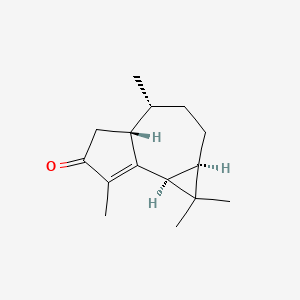
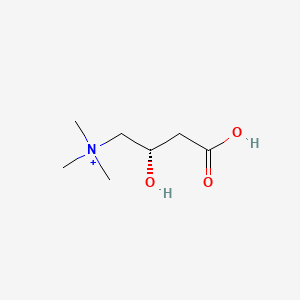
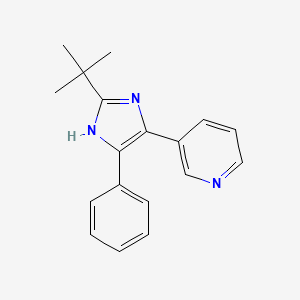
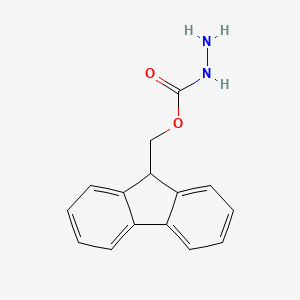
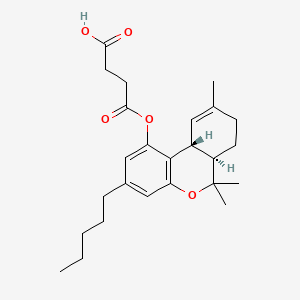
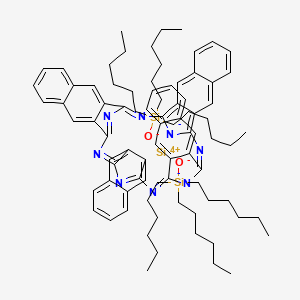
![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)
